4-Desmethyl-4-ethyl Imazethapyr
Description
Historical Context and Evolution of Imidazolinone Herbicides in Weed Science
The journey of imidazolinone herbicides began in the 1970s with their discovery by American Cyanamid. epa.govnih.gov This class of herbicides, which includes imazethapyr (B50286), imazapyr, imazaquin, imazamox (B1671737), imazapic, and imazamethabenz, represented a significant advancement in weed management. nih.govfao.org The first patent for an imidazolinone was granted in 1980, with imazethapyr receiving its patent in 1989. epa.gov These compounds are characterized by their common imidazolinone structure and their mode of action, which involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. nih.govfao.org This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition ultimately leads to the plant's death. fao.orgepa.gov A key development in the evolution of these herbicides was the creation of imidazolinone-tolerant crops, marketed as Clearfield® crops, starting in 1992. nih.govfao.org These crops were developed through conventional breeding techniques, allowing for the post-emergence application of imidazolinone herbicides to control a wide spectrum of weeds, including those closely related to the crop itself. nih.govfao.org
Significance of Imazethapyr in Modern Agronomic Practices and Selective Weed Control
Imazethapyr is a broad-spectrum, systemic herbicide valued for its effectiveness in controlling a variety of grass and broadleaf weeds. epa.govepa.gov It is particularly significant for its use in leguminous crops such as soybeans, peanuts, and alfalfa, which exhibit natural tolerance to the herbicide. epa.govregulations.gov Its mode of action, the inhibition of the AHAS enzyme, provides selective control, meaning it affects targeted weeds while leaving the desired crops unharmed. epa.govresearchgate.net Imazethapyr can be applied pre-plant, pre-emergence, or post-emergence, offering flexibility in weed management strategies. researchgate.netherts.ac.uk The herbicide is absorbed through both the roots and foliage of plants and moves within the plant to the meristematic regions where it acts. researchgate.net Its ability to provide residual control of susceptible weeds that emerge after application adds to its agronomic value. researchgate.net
Academic Scope and Research Objectives Pertaining to 4-Desmethyl-4-ethyl Imazethapyr
There is a notable absence of specific academic research and stated objectives for the compound this compound in the reviewed scientific literature. While the PubChem database confirms its chemical structure, there are no published studies detailing its role as a metabolite of imazethapyr, its formation pathways in soil or plants, or its specific biological or environmental activity.
General research on imazethapyr metabolism has identified other metabolites, such as the 1-hydroxy ethyl derivative ( CL 288511 ), but does not mention this compound. nih.gov Therefore, the academic scope and research objectives for this specific compound remain undefined. Hypothetical research would likely focus on:
Identification and Quantification: Developing analytical methods to detect and measure its presence in soil, water, and plant tissues.
Formation and Degradation: Investigating the specific metabolic or environmental pathways that lead to its formation from imazethapyr and its subsequent degradation.
Toxicological and Environmental Impact: Assessing its herbicidal activity, toxicity to non-target organisms, and its mobility and persistence in the environment compared to the parent compound.
Without foundational research confirming its presence and significance as a metabolite, these objectives remain speculative.
Data Tables
Due to the lack of specific data for this compound, a detailed research findings table cannot be created. However, a table of its basic computed chemical properties is provided below.
Table 1: Computed Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H21N3O3 | PubChem |
| Molecular Weight | 303.36 g/mol | PubChem |
| IUPAC Name | 5-ethyl-2-(4-ethyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | PubChem |
| InChI Key | LCAGCAQRYRUROE-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CCC1=CC(=C(N=C1)C2=NC(=O)C(N2)(CC)C(C)C)C(=O)O | PubChem |
Note: These properties are computationally generated and not based on experimental measurements.
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imazethapyr |
| Imazapyr |
| Imazaquin |
| Imazamox |
| Imazapic |
| Imazamethabenz |
| Valine |
| Leucine |
| Isoleucine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-ethyl-2-(4-ethyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(6-2,19-13)9(3)4/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI Key |
LCAGCAQRYRUROE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(CC)C(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Chemistry and Structural Elucidation of Imazethapyr and Its Analogues
Chemo-synthetic Pathways for Imazethapyr (B50286) Production
The commercial synthesis of Imazethapyr typically involves the condensation of a substituted pyridine-2,3-dicarboxylic acid derivative with an appropriately substituted aminobutyramide or aminobutyronitrile. One common pathway starts with 5-ethyl-2,3-pyridinedicarboxylic acid. This starting material can be reacted with acetic anhydride (B1165640) to form the corresponding anhydride.
This anhydride is then reacted with 2-amino-2,3-dimethylbutanamide in a cyclization reaction to form the imidazolinone ring system of Imazethapyr. nih.gov An alternative route involves the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile. The resulting intermediate, a cyanopropyl-formamido-nicotinic acid derivative, is then subjected to hydrolysis of the nitrile group to an amide, followed by cyclization to yield Imazethapyr. nih.gov
The reaction conditions for these steps, such as temperature and the choice of base, are critical for maximizing the yield and purity of the final product. For instance, the use of sodium hydride as a base in the cyclization step has been shown to significantly increase the reaction rate and yield under mild conditions. nih.gov
Key Intermediates in Imazethapyr Synthesis:
| Intermediate | Role in Synthesis |
| 5-Ethyl-2,3-pyridinedicarboxylic acid | Starting material containing the pyridine (B92270) core. |
| 5-Ethyl-2,3-pyridinedicarboxylic anhydride | Activated intermediate for reaction with the amine. |
| 2-Amino-2,3-dimethylbutanamide | Provides the substituted amino acid backbone for the imidazolinone ring. |
| 2-Amino-2,3-dimethylbutyronitrile | Alternative reactant to the butanamide, requiring subsequent hydrolysis. |
Targeted Synthesis Strategies for Specific Imazethapyr Derivatives
The target molecule differs from Imazethapyr by the substitution of a methyl group with an ethyl group at the 4-position of the imidazolinone ring. Therefore, a logical approach would be to utilize a modified starting material in the condensation step. Instead of 2-amino-2,3-dimethylbutanamide, one would need to synthesize and use 2-amino-3-ethyl-2-methylbutanamide.
The synthesis of this modified amino amide could potentially start from 3-ethyl-2-methyl-2-butenenitrile, which could be synthesized through known olefination reactions. Subsequent amination and hydrolysis would yield the desired 2-amino-3-ethyl-2-methylbutanamide. This key intermediate would then be reacted with the 5-ethyl-2,3-pyridinedicarboxylic acid anhydride, following a similar procedure to the synthesis of Imazethapyr, to produce 4-Desmethyl-4-ethyl Imazethapyr.
Alkylation at the nitrogen of the imidazolinone ring is another potential strategy for creating derivatives, although this would not directly yield the target compound. rsc.org
Structural Characterization Methodologies for Imazethapyr and Related Compounds
The structural elucidation of Imazethapyr and its analogues relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. While detailed, publicly available, and interpreted spectra for Imazethapyr are scarce, predicted data for related structures like Imazapyr can provide insights. nih.gov For Imazethapyr, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group on the pyridine ring, the isopropyl and methyl groups on the imidazolinone ring, and the aromatic protons of the pyridine ring. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons of the carboxylic acid and the imidazolinone ring, as well as for the various aliphatic and aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and for obtaining structural information through fragmentation patterns. In electrospray ionization mass spectrometry (ESI-MS), Imazethapyr typically forms a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragment ions. For instance, a common fragmentation pathway involves the loss of the carboxylic acid group (CO₂H) and subsequent cleavages of the imidazolinone ring and its substituents. nih.gov The fragmentation pattern of derivatized Imazethapyr has also been studied for analytical purposes. researchgate.net
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of Imazethapyr and its derivatives. Due to the chiral nature of Imazethapyr, chiral HPLC methods have been developed to separate its enantiomers. researchgate.net Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be employed, often after derivatization of the acidic functional groups to increase volatility. nih.gov
Spectroscopic Data for Imazethapyr:
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to ethyl, isopropyl, and methyl protons, as well as aromatic pyridine protons. |
| ¹³C NMR | Resonances for carbonyl, aliphatic, and aromatic carbons. |
| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns including loss of CO₂H and cleavage of the imidazolinone ring. |
Enantiomeric Synthesis and Stereochemical Considerations in Imidazolinone Chemistry
Imazethapyr possesses a chiral center at the C-4 position of the imidazolinone ring, meaning it exists as a pair of enantiomers, (R)-Imazethapyr and (S)-Imazethapyr. The biological activity of these enantiomers often differs, with one enantiomer typically exhibiting significantly higher herbicidal efficacy.
The enantioselective synthesis of imidazolinones is therefore a key area of research. One approach involves the use of a chiral starting material. For instance, a process for the preparation of the herbicidally active (R)-enantiomer of imidazolinone herbicides has been developed utilizing (R)-2-amino-2,3-dimethylbutyramide as a chiral building block. This chiral amine is then condensed with the pyridine dicarboxylic acid derivative to yield the desired (R)-Imazethapyr. nih.gov
Another strategy for achieving enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. While specific applications of chiral auxiliaries for the synthesis of Imazethapyr are not extensively documented in readily available literature, this remains a viable and powerful tool in asymmetric synthesis. researchgate.netnih.gov
Furthermore, enantioselective catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, represents a highly efficient approach. Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful method for the enantioselective synthesis of various heterocyclic compounds, including imidazolines. nih.govacs.orgacs.orgyoutube.com These methods could potentially be adapted for the asymmetric synthesis of Imazethapyr.
The separation of enantiomers from a racemic mixture, a process known as resolution, is also a common practice. Chiral HPLC is a widely used technique for the analytical and preparative separation of Imazethapyr enantiomers, allowing for the isolation and study of the individual stereoisomers. researchgate.net
Metabolic Transformations and Biotransformation Pathways of Imazethapyr
Metabolism of Imazethapyr (B50286) in Plant Systems
Once absorbed by plants, imazethapyr is subjected to metabolic processes aimed at detoxification. These pathways vary among plant species, which often explains the basis of selectivity for this herbicide. The primary metabolic transformations in plants involve oxidation and conjugation reactions.
Oxidative Biotransformation Pathways in Agricultural Crops
The principal oxidative biotransformation of imazethapyr in tolerant agricultural crops, such as corn and legumes, involves the hydroxylation of the ethyl group attached to the pyridine (B92270) ring. fao.orgfao.orgepa.gov This reaction is a Phase I metabolic process that introduces a more polar functional group into the herbicide molecule, making it more water-soluble and susceptible to further metabolic reactions.
Specifically, the α-carbon of the ethyl substituent on the pyridine ring is hydroxylated, resulting in the formation of α-hydroxyethyl imazethapyr (OH-Imazethapyr). fao.orgfao.orgepa.gov This metabolite is significantly less phytotoxic than the parent imazethapyr molecule. Studies in imidazolinone-tolerant corn have shown that imazethapyr is rapidly metabolized, with the formation of α-hydroxyethyl imazethapyr being the major initial step. epa.gov
Key Oxidative Metabolite of Imazethapyr in Plants
| Parent Compound | Metabolic Reaction | Primary Metabolite | Significance |
|---|---|---|---|
| Imazethapyr | Oxidative Hydroxylation | α-hydroxyethyl imazethapyr (OH-Imazethapyr) | Reduced phytotoxicity and precursor for conjugation. fao.orgfao.org |
Conjugation Reactions and Metabolite Formation in Plant Tissues
Following the initial oxidative step, the resulting hydroxylated metabolite undergoes Phase II conjugation reactions. fao.orgunl.edu In plant tissues, the most common conjugation reaction for α-hydroxyethyl imazethapyr is glucosidation, where a glucose molecule is attached to the newly formed hydroxyl group. fao.orgfao.org This results in the formation of a glucose conjugate of α-hydroxyethyl imazethapyr. fao.orgfao.org
This glucosidation step further increases the water solubility of the molecule and effectively detoxifies it, sequestering it within the plant cell, often in the vacuole. unl.edunih.gov In some plant species, such as alfalfa, this glucose conjugate can undergo further conjugation with malonic acid, forming a malonyl-glucose conjugate. fao.org These conjugation reactions are critical for the plant's ability to tolerate imazethapyr.
Formation of Desmethylated and Ethylated Metabolites from Imazethapyr in Planta
While the chemical compound 4-Desmethyl-4-ethyl Imazethapyr is recognized and cataloged in chemical databases, a review of available scientific literature on the metabolism of imazethapyr in plants does not indicate its formation as a metabolite. The primary documented metabolic pathway in plants involves the hydroxylation of the ethyl side chain and subsequent conjugation, as detailed in the preceding sections. There is no significant evidence in the reviewed literature to suggest that desmethylation at the 4-position of the imidazolinone ring, coupled with ethylation at the same position, is a metabolic route for imazethapyr in plant systems. The focus of in-planta metabolism studies has consistently been on the formation of α-hydroxyethyl imazethapyr and its conjugates.
Microbial Degradation and Biotransformation in Terrestrial Matrices
In the soil environment, microorganisms play a pivotal role in the degradation of imazethapyr. The rate and pathway of this microbial biotransformation are influenced by various environmental factors, including oxygen availability, soil pH, and temperature.
Aerobic and Anaerobic Microbial Degradation Processes in Soil
Imazethapyr can be degraded by soil microorganisms under both aerobic and anaerobic conditions, although the degradation rates and pathways can differ. researchgate.net Under aerobic conditions, microbial degradation is generally more rapid. researchgate.net The degradation of imazethapyr by aerobic microorganisms can result in several metabolites. researchgate.net In anaerobic environments, the transformation of imazethapyr also occurs, but often at a slower rate and may proceed via different routes. researchgate.net Soil pH is a significant factor influencing the degradation of imazethapyr under aerobic conditions, with degradation being faster in more acidic soils. researchgate.net However, under anaerobic conditions, the effect of soil pH on degradation is less pronounced. researchgate.net
Enantioselective Biodegradation Dynamics of Imazethapyr and its Metabolites
Imazethapyr is a chiral herbicide, existing as two enantiomers (R-imazethapyr and S-imazethapyr). storkapp.me Research has shown that microbial degradation of imazethapyr in soil is enantioselective, with microorganisms preferentially degrading one enantiomer over the other. storkapp.me Studies have indicated that the R-enantiomer of imazethapyr, which is generally the more herbicidally active form, is degraded more rapidly by soil microbes than the S-enantiomer. storkapp.meplos.org This enantioselective biodegradation leads to a shift in the enantiomeric ratio of imazethapyr in the soil over time. storkapp.me The preferential degradation of the more active enantiomer can influence the long-term efficacy and potential carryover effects of the herbicide in the field.
Factors Influencing Microbial Degradation of Imazethapyr in Soil
| Factor | Influence on Degradation | Supporting Evidence |
|---|---|---|
| Oxygen Availability | Generally faster under aerobic conditions. researchgate.net | Different metabolic pathways observed under aerobic and anaerobic conditions. researchgate.net |
| Soil pH | Affects degradation rate under aerobic conditions; less impact under anaerobic conditions. researchgate.net | Faster degradation in lower pH soils under aerobic conditions. researchgate.net |
| Enantioselectivity | Preferential degradation of the R-enantiomer. storkapp.meplos.org | Changes in the enantiomeric ratio of imazethapyr in soil over time. storkapp.me |
Identification and Characterization of this compound as a Microbial Transformation Product
The microbial breakdown of Imazethapyr is a recognized pathway for its dissipation in the environment. Studies have successfully isolated and characterized microorganisms capable of utilizing Imazethapyr as a source of carbon and energy. For instance, bacterial strains such as Brevibacterium sp. IM9601 and Pseudomonas sp. IM-4 have demonstrated the ability to degrade this herbicide. medchemexpress.comnih.govmedchemexpress.comnih.gov The efficiency of this biodegradation is influenced by several environmental parameters, including temperature, pH, and soil moisture content. google.comnih.gov The primary identified microbial degradation product is often carbon dioxide, indicating complete mineralization of the herbicide. lgcstandards.com However, across the available scientific literature, there is no specific mention or characterization of this compound as a metabolite stemming from the microbial transformation of Imazethapyr.
Abiotic Degradation and Phototransformation in Aquatic Environments
The abiotic degradation of Imazethapyr, particularly in aquatic systems, is significantly influenced by photolysis. The herbicide is susceptible to degradation by both direct and indirect photo-oxidative processes.
Direct and Indirect Photolysis Mechanisms of Imazethapyr in Water
Imazethapyr has been shown to undergo direct photolysis when exposed to sunlight, a process that involves the direct absorption of light energy by the herbicide molecule, leading to its decomposition. Indirect photolysis, facilitated by the presence of photosensitizing agents in the water, also contributes to its degradation. While several photoproducts of Imazethapyr have been identified in laboratory studies, this compound is not among them.
Influence of pH and Natural Organic Matter on Photodegradation Kinetics
The rate of Imazethapyr's photodegradation is subject to the chemical conditions of the aquatic environment. The pH of the water can affect the ionic state of the Imazethapyr molecule, which in turn influences its light absorption and susceptibility to photolytic breakdown. Natural organic matter (NOM) present in water can have a dual effect. On one hand, it can act as a photosensitizer, potentially accelerating indirect photolysis. On the other hand, NOM can also absorb sunlight, thereby shielding the Imazethapyr molecules from direct light exposure and slowing down the degradation process.
Abiotic Formation and Stability of this compound
Despite the comprehensive studies on the abiotic degradation of Imazethapyr, there is no scientific evidence to suggest the formation of this compound through these processes. Consequently, information regarding its stability in the environment as a degradation product of Imazethapyr is not available. While a chemical profile for this compound can be found in chemical databases, its environmental relevance as a transformation product of Imazethapyr has not been established.
Environmental Fate and Transport Dynamics of Imazethapyr and Its Metabolites
Adsorption and Desorption Processes in Soil Systems
Mechanisms of Sorption to Soil Constituents and Clay Minerals
For the parent compound Imazethapyr (B50286), sorption in soil is generally weak and is significantly influenced by soil pH and organic matter content. jst.go.jp As an amphoteric molecule, its charge varies with pH. At low pH, the molecule is protonated, leading to stronger adsorption to negatively charged soil colloids like clay minerals and organic matter through ionic bonding. mdpi.comcambridge.org The adsorption of Imazethapyr has been shown to be greater on montmorillonite (B579905) clay, particularly when complexed with copper ions, which can accelerate the rate of adsorption. cabidigitallibrary.orgresearchgate.net However, no studies were found that specifically detail the sorption mechanisms of 4-Desmethyl-4-ethyl Imazethapyr.
Influence of Soil Physicochemical Properties on Compound Mobility
The mobility of Imazethapyr is inversely related to its adsorption. Therefore, factors that decrease adsorption increase its potential for movement in the soil. Higher soil pH reduces the positive charge on the Imazethapyr molecule, leading to less adsorption and greater mobility. jst.go.jpcambridge.org Conversely, soils with higher clay and organic matter content tend to adsorb more Imazethapyr, reducing its mobility. mdpi.comnih.gov The persistence and bioavailability of Imazethapyr are thus strongly linked to these soil properties. jst.go.jp Without specific studies, it is not possible to state how the structural difference in this compound (the substitution of a methyl group with an ethyl group) would alter these interactions.
Adsorption Behavior of this compound in Diverse Soil Types
There is no available research or data concerning the adsorption behavior of this compound in any soil type. Laboratory or field studies quantifying its adsorption coefficients (Koc, Kd) in soils with varying textures (e.g., sandy loam, silty clay, clay loam) are absent from the scientific literature reviewed.
Leaching Potential and Groundwater Contamination Pathways
Due to its persistence and mobility, particularly in soils with low organic matter and higher pH, the parent compound Imazethapyr is considered to have the potential to leach into groundwater. epa.govepa.gov Studies have shown that Imazethapyr can move through the soil profile, with detections reported in groundwater samples and at depths of up to 70-80 cm in soil columns, especially under conditions of heavy rainfall. nih.govisws.org.in Theoretical models also classify Imazethapyr as a potential leacher. awsjournal.org However, no information exists to specifically assess the leaching potential or groundwater contamination pathways for this compound.
Runoff and Surface Water Contamination in Agricultural Watersheds
The characteristics that make Imazethapyr prone to leaching—mobility and persistence—also create a risk for surface water contamination via runoff. epa.gov Residues of Imazethapyr have been detected in streams and rivers in agricultural areas, indicating that runoff from treated fields is a significant transport pathway. jst.go.jpisws.org.in The U.S. EPA notes that Imazethapyr may impact surface water quality, especially from poorly draining soils. epa.gov Again, there are no specific studies that measure or model the runoff potential of this compound.
Persistence and Dissipation Kinetics in Various Environmental Compartments
The persistence of Imazethapyr in the environment is variable, with reported half-lives ranging from a few weeks to several months, depending on conditions. mdpi.comisprd.in Dissipation is primarily driven by microbial degradation and aqueous photolysis. jst.go.jpepa.gov Microbial breakdown is faster in soils with higher pH and moisture content, where the herbicide is more available in the soil solution. jst.go.jp Photodegradation in water can be rapid, with half-lives of a few days. epa.govresearchgate.net Research on another metabolite, 5-hydroxyimazethapyr, showed it had lower sorption than the parent compound. cambridge.org However, no data on the dissipation kinetics or half-life of this compound in soil or water could be located.
Bioavailability and Potential for Uptake by Non-Target Flora
The bioavailability of herbicide residues in soil is a critical factor governing their potential for uptake by non-target plants. This process is influenced by a complex interplay of soil properties, such as pH, organic matter content, and clay content, as well as the chemical characteristics of the compound itself. For the parent compound, imazethapyr, it is known that its availability to plants is significantly affected by these soil parameters. For instance, imazethapyr tends to be more mobile and available for plant uptake in soils with higher pH.
Studies on imazethapyr have shown that it is absorbed by both roots and foliage and is translocated within the plant to the meristematic regions. In susceptible plants, it inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids, leading to plant death. Some plant species have demonstrated resistance to imazethapyr through enhanced metabolism of the herbicide. For example, research on smooth pigweed indicated the presence of three metabolites of imazethapyr, although these were not specifically identified as this compound.
While this information on the parent compound provides a general framework for understanding how imidazolinone herbicides interact with plants, it does not offer specific quantitative data on the bioavailability and uptake of this compound. Without dedicated studies on this particular metabolite, it is not possible to provide detailed research findings or data tables on its specific interactions with non-target flora. The potential for uptake would theoretically depend on its persistence in the soil, its sorption characteristics, and its ability to be absorbed and translocated by plant roots, none of which have been documented for this specific compound in the available literature.
Further research is required to elucidate the environmental behavior of this compound and to assess its potential risk to non-target plant species.
Molecular Mechanisms of Herbicide Resistance and Detoxification in Weeds
Target-Site Resistance (TSR) Mechanisms: Alterations in Acetolactate Synthase (ALS) Enzyme
Target-site resistance (TSR) is a primary mechanism through which weeds develop resistance to herbicides. It involves genetic modifications in the gene encoding the herbicide's target protein, which for imidazolinones is the enzyme acetolactate synthase (ALS). fao.org ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. awsjournal.orgnih.gov Inhibition of this enzyme by herbicides like imazethapyr (B50286) leads to a deficiency in these amino acids, ultimately causing plant death in susceptible biotypes. awsjournal.org
The most common form of TSR involves single nucleotide polymorphisms (SNPs) in the ALS gene. awsjournal.org These point mutations result in amino acid substitutions in the enzyme's structure. awsjournal.org Such alterations can prevent the herbicide molecule from effectively binding to the enzyme, thereby rendering the plant resistant. awsjournal.org Even a single amino acid change can confer a high level of resistance. awsjournal.org
Several specific mutations in the ALS gene have been identified across numerous weed species, conferring resistance to various classes of ALS-inhibiting herbicides. Research has shown that substitutions at key amino acid positions, such as Alanine-122, Proline-197, Alanine-205, Aspartate-376, Tryptophan-574, Serine-653, and Glycine-654, are frequently associated with resistance. nih.gov For instance, the Trp-574-Leu substitution is known to provide broad resistance to all five classes of ALS-inhibiting herbicides. nih.gov Similarly, a Pro-197 to Ser substitution is one of the most frequently observed mutations in resistant weed biotypes. nih.gov The genetic basis for this type of resistance is often a single dominant gene, which allows for rapid selection and spread within a weed population under consistent herbicide pressure. nih.govresearchgate.net
Table 1: Common Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance
Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without any modification of the target protein itself. fao.orgresearchgate.net These mechanisms are generally more complex than TSR and can be polygenic, involving multiple genes. fao.orgmdpi.com NTSR can confer resistance to herbicides with different modes of action, posing a significant challenge for weed management. mdpi.com
Enhanced Metabolic Detoxification via Cytochrome P450 Monooxygenases (CytP450)
One of the most significant NTSR mechanisms is the enhanced metabolism of herbicides by detoxifying enzymes. acs.org Among these, cytochrome P450 monooxygenases (CytP450s) play a crucial role. awsjournal.orgawsjournal.org These enzymes can detoxify a wide array of xenobiotics, including herbicides, by catalyzing oxidative reactions such as hydroxylation or demethylation. nih.gov This process modifies the herbicide molecule into a less toxic form, which can then be further processed and sequestered within the plant cell, often in the vacuole. nih.govyoutube.com
In resistant weed biotypes, the genes encoding specific CytP450 enzymes may be overexpressed, leading to a faster rate of herbicide detoxification compared to susceptible biotypes. nih.gov Studies have demonstrated that the application of CytP450 inhibitors, such as the insecticide malathion, can reverse resistance to imazethapyr in some weed populations, confirming the involvement of these enzymes. awsjournal.org Conversely, applying inducers of CytP450 can increase the resistance factor. awsjournal.org This metabolic resistance is a major concern as it can confer broad cross-resistance to various herbicide chemistries. hracglobal.com
Altered Herbicide Absorption and Translocation Patterns in Resistant Biotypes
Another NTSR mechanism involves reduced absorption of the herbicide through the leaf cuticle or roots, or impaired translocation of the herbicide within the plant. acs.orgnih.gov If less herbicide enters the plant or is moved to the meristematic tissues where the ALS enzyme is most active, the plant may survive an application that would be lethal to a susceptible individual.
Research findings on the role of absorption and translocation in imazethapyr resistance have been varied. In some resistant biotypes, such as Amaranthus hybridus, studies using radiolabeled 14C-imazethapyr showed that while absorption was not significantly different, translocation of the herbicide to other parts of the plant was impaired compared to susceptible populations. mdpi.comresearchgate.net This reduced movement is considered a contributing factor to the observed resistance. mdpi.comresearchgate.net However, in other weed species, no significant differences in absorption or translocation were found between resistant and susceptible biotypes, suggesting this mechanism is not universal and is species-dependent. scielo.org.co For example, one study noted that higher wax density on the leaf cuticles of a resistant population could permit less herbicide penetration. scielo.org.co
Table 2: Research Findings on Imazethapyr Absorption and Translocation in Resistant Weeds
Role of Specific Metabolic Enzymes in the Detoxification of Imazethapyr and its Derivatives, including 4-Desmethyl-4-ethyl Imazethapyr
While CytP450s are central to metabolic resistance, other enzyme families also contribute to the detoxification of herbicides. Glutathione-S-transferases (GSTs) are a key group of enzymes that catalyze the conjugation of the tripeptide glutathione (B108866) to herbicide molecules. nih.govacs.org This action increases the water solubility of the herbicide and marks it for transport into the vacuole, effectively neutralizing its phytotoxic activity. nih.gov Studies have shown that GST activity can be induced in response to herbicide stress and is involved in the detoxification of imazethapyr. nih.govnih.gov
Other enzymes, such as UDP-glucosyltransferases (UGTs), also participate in the final phases of detoxification by adding a glucose molecule to the herbicide or its metabolites. acs.org While specific research on the metabolic pathway of this compound is limited, the mechanisms observed for the parent compound, imazethapyr, are highly indicative of the processes that would be involved in its detoxification. The detoxification of imazethapyr and its derivatives likely involves a multi-step process initiated by CytP450s and completed by conjugation reactions involving enzymes like GSTs and UGTs.
Genetic Basis and Molecular Characterization of Resistance Phenotypes
The genetic foundation of herbicide resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes). fao.orgmdpi.com TSR, resulting from a mutation in the ALS gene, is typically a monogenic trait inherited in a dominant or semi-dominant fashion. fao.orgnih.gov This can be characterized by sequencing the ALS gene from resistant and susceptible individuals to identify the specific nucleotide change responsible for the amino acid substitution. nih.govnih.gov
In contrast, NTSR, particularly metabolism-based resistance, is often polygenic. fao.org It can involve the upregulation of several genes encoding detoxification enzymes like CytP450s and GSTs. acs.org Characterizing NTSR is more complex and often requires advanced molecular techniques. Transcriptome analysis (RNA-seq) can be used to compare gene expression levels between resistant and susceptible populations, identifying which detoxification genes are overexpressed in the resistant biotype. acs.org Genetic mapping and the use of molecular markers can help pinpoint the chromosomal regions associated with the resistance trait. nih.govresearchgate.net
Cross-Resistance Patterns and Management Implications in Weed Populations
A critical consequence of both TSR and NTSR is the development of cross-resistance, where a weed population becomes resistant to herbicides from different chemical families or with different modes of action. hracglobal.com
In TSR, a single mutation in the ALS gene can confer resistance to multiple ALS-inhibiting herbicides. awsjournal.org For example, the Trp-574-Leu mutation confers resistance across all five chemical classes of ALS inhibitors. nih.gov This limits the number of effective chemical options for controlling such weeds.
NTSR due to enhanced metabolism is an even greater threat, as it can result in cross-resistance to herbicides with entirely different modes of action. hracglobal.comnih.gov The detoxifying enzymes, particularly certain CytP450s, often have broad substrate specificity and can metabolize a wide range of chemical structures. hracglobal.com A weed population that evolves enhanced metabolic capacity in response to an ALS inhibitor like imazethapyr may simultaneously gain resistance to ACCase inhibitors, PSII inhibitors, or other herbicide classes. acs.orgnih.gov This severely complicates weed management strategies, as rotating herbicides with different modes of action—a key tactic to prevent resistance—may become ineffective.
Interestingly, some studies have reported cases of negative cross-resistance, where resistance to one herbicide leads to increased sensitivity to another. nih.gov One study found that imazethapyr-resistant Echinochloa crus-galli with metabolic resistance showed increased susceptibility to the herbicide clomazone (B1669216). nih.gov This phenomenon occurs because the same enzymes that detoxify imazethapyr can activate the pro-herbicide clomazone into its phytotoxic form more efficiently. nih.gov Understanding these complex resistance patterns is crucial for designing sustainable and effective long-term weed management programs.
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating complex mixtures. For the analysis of 4-Desmethyl-4-ethyl Imazethapyr (B50286) and related compounds, both high-performance liquid chromatography and gas chromatography are extensively utilized.
High-Performance Liquid Chromatography (HPLC) with Various Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Imazethapyr and its metabolites due to their low volatility. mdpi.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
A variety of HPLC detection systems can be employed, each offering distinct advantages in sensitivity and selectivity. pharmaguideline.com UV-Vis detectors are commonly used, with detection wavelengths typically set around 240 nm or 250 nm for imidazolinone herbicides. jst.go.jpnih.gov Diode Array Detectors (DAD) provide the added benefit of acquiring full UV spectra, aiding in peak identification. jst.go.jp For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detectors can be utilized after derivatization of the analytes. pharmaguideline.com More advanced detection is achieved by coupling HPLC with mass spectrometry, which is discussed in a later section.
The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid like formic or acetic acid to improve peak shape and ionization efficiency. jst.go.jpnih.gov
Interactive Data Table: HPLC Methods for Imazethapyr Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Instrument | Shimadzu HPLC jst.go.jp | Agilent 1100 nih.gov | HPLC with UV detector ppqs.gov.in |
| Column | Phenomenex C-18 (ODS) (250x4.6 mm) jst.go.jp | C18 Diamosil™ reversed-phase column nih.gov | Not Specified |
| Mobile Phase | Methanol: water (70:30 v/v) jst.go.jp | Acetonitrile/water/acetic acid (40:60:0.1, v/v/v) nih.gov | Phosphate (B84403) buffer (pH 2.1) ppqs.gov.in |
| Flow Rate | 0.9 mL/min jst.go.jp | 1.0 mL/min nih.gov | Not Specified |
| Detector | Diode Array Detector (DAD) jst.go.jp | Array detector nih.gov | UV detector ppqs.gov.in |
| Wavelength | 250 nm jst.go.jp | 258 nm nih.gov | Not Specified |
Gas Chromatography (GC) Coupled with Selective Detectors
While HPLC is more common for imidazolinones, Gas Chromatography (GC) can be employed, particularly after a derivatization step to increase the volatility of the analytes. capes.gov.br GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.
For the analysis of nitrogen-containing compounds like 4-Desmethyl-4-ethyl Imazethapyr, selective detectors are essential to minimize interference from co-extracted matrix components. The Nitrogen-Phosphorus Detector (NPD) is highly sensitive and selective for compounds containing nitrogen or phosphorus, making it well-suited for this application. drawellanalytical.comshimadzu.com Other selective detectors that can be used in pesticide analysis include the Electron Capture Detector (ECD), which is sensitive to halogenated compounds, and the Flame Photometric Detector (FPD), which is selective for sulfur or phosphorus-containing compounds. drawellanalytical.comphenomenex.com The use of these detectors enhances the ability to detect trace levels of the target analytes in complex samples. ysi.com
Chiral Separation Techniques for Enantiomeric Analysis of Imazethapyr and its Metabolites
Imazethapyr is a chiral compound, meaning it exists as two enantiomers (mirror images) which can exhibit different biological activities and degradation rates in the environment. researchgate.netnih.gov Therefore, enantioselective analysis is crucial for a comprehensive understanding of its environmental fate and toxicological profile.
Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful tool for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. libretexts.org Several commercially available chiral columns, such as Chiralcel OD, Chiralcel OJ, Chiralpak AD, and Chiralpak AS, have been successfully used for the enantiomeric separation of imidazolinone herbicides. nih.govresearchgate.net The choice of the mobile phase, often a mixture of hexane (B92381) and an alcohol like ethanol, and the use of additives can significantly influence the separation. nih.gov
Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, also presents a viable method for enantiomeric separation of herbicides. nih.gov
Interactive Data Table: Chiral HPLC Separation of Imazethapyr
| Column | Mobile Phase | Observation | Reference |
| Chiralcel OJ | Hex/EtOH/HAc (75/25/0.5 by volume) | Successful separation of Imazethapyr enantiomers. | researchgate.net |
| Chiralcel OD-R | 50 mM phosphate buffer-MeCN | Separation of Imazethapyr, imazaquin, and imazamox (B1671737) enantiomers. | researchgate.net |
| Chiralcel OJ | Hex (0.1% TFAA)-alcohol | Resolution of enantiomers of imazapyr, imazapic, imazethapyr, imazamox, and imazaquin. | researchgate.net |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for both quantification and structural confirmation. ijpras.com It is most powerfully employed when coupled with a chromatographic separation technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Residue Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the determination of Imazethapyr and its metabolites in various matrices, including soil, water, and food products. nih.govoup.comresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net
In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). researchgate.net The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent selectivity and allows for quantification at very low levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. oup.comnih.gov This makes it ideal for multi-residue analysis, where numerous pesticides and their metabolites are screened for simultaneously. nih.govlcms.cz
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites like this compound. nih.govresearchgate.net The high mass resolution allows for the determination of the elemental composition of an ion, a critical step in elucidating its structure. nih.gov
When coupled with liquid chromatography (LC-HRMS), this technique is a powerful tool for metabolite profiling studies. acs.orgpharmaron.com Untargeted and suspect screening approaches can be employed to identify a wide range of metabolites in a sample without the need for reference standards for every single compound. nih.govresearchgate.net The acquired full-scan HRMS data can also be retrospectively analyzed for newly identified metabolites of concern. nih.gov For structural confirmation, fragmentation data (MS/MS) can be generated to further elucidate the structure of the identified metabolites. pharmaron.com
Fragmentation Pathway Analysis and Identification of this compound
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and identification of organic molecules. nih.gov The identification of a specific compound, such as this compound, relies on the analysis of its unique fragmentation pattern generated within the mass spectrometer.
When a molecule is ionized, it forms a molecular ion ([M+H]⁺ in positive ion mode) which is often unstable and breaks apart into smaller, charged fragments. youtube.com This fragmentation is not random; it follows predictable chemical pathways based on the molecule's structure, such as the cleavage of the weakest bonds and the formation of stable ions. youtube.commdpi.com The resulting mass spectrum, a plot of fragment mass-to-charge ratio (m/z) versus relative intensity, serves as a chemical fingerprint for the compound.
For this compound (Molecular Weight: 303.36 g/mol ), the fragmentation pathway can be inferred from the known behavior of its parent compound, imazethapyr, and other imidazolinone herbicides. nih.govfao.orgnih.gov Key fragmentation processes in this class of compounds often involve:
Alpha-Cleavage: This is a primary fragmentation mode for ketones and amines, involving the cleavage of a bond adjacent to a heteroatom (like nitrogen) or a carbonyl group. youtube.commiamioh.edu For this compound, alpha-cleavage adjacent to the imidazolinone ring is expected.
Loss of Small Neutral Molecules: The structure is susceptible to losing stable neutral molecules such as water (H₂O), carbon monoxide (CO), and ethene (C₂H₄). nih.govmdpi.com
Cleavage of the Imidazolinone Ring: The ring itself can undergo cleavage, leading to characteristic fragment ions that indicate the core structure of the herbicide family.
Side-Chain Fragmentation: The ethyl and isopropyl groups attached to the structure can be lost as radicals, leading to significant fragment peaks. mdpi.com
By analyzing the specific m/z values of the fragments produced, analysts can confirm the presence of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of each fragment, which further increases the confidence in identification.
Table 1: Predicted Key Mass Fragments for this compound in Positive Ion Mode This table is predictive, based on the structure of this compound and common fragmentation patterns for related compounds.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure/Description |
| 304.16 ([M+H]⁺) | 286.15 | H₂O | Loss of a water molecule |
| 304.16 ([M+H]⁺) | 261.13 | C₃H₇ (Isopropyl group) | Cleavage of the isopropyl group from the imidazolinone ring |
| 304.16 ([M+H]⁺) | 244.13 | C₃H₇ + NH₃ | Loss of the isopropyl group and subsequent rearrangement/loss |
| 304.16 ([M+H]⁺) | 216.10 | C₃H₇ + COOH | Loss of the isopropyl group and the carboxylic acid group |
| 261.13 | 233.10 | CO | Loss of carbon monoxide from the imidazolinone ring fragment |
Sample Preparation Strategies for Diverse Environmental and Biological Matrices
The goal of sample preparation is to extract the analyte of interest from its matrix (e.g., soil, water, plant tissue), remove interfering substances, and concentrate it to a level suitable for instrumental analysis. usgs.gov The choice of method depends heavily on the physicochemical properties of the analyte and the complexity of the sample matrix. nih.gov For imidazolinone herbicides like this compound, which are weakly acidic polar compounds, specific strategies are required. mdpi.com
Environmental Matrices (Soil and Water):
Soil: A common approach for extracting imidazolinones from soil involves using a slightly basic or aqueous salt solution to enhance their solubility. nih.govedpsciences.org Sonication can be used to improve extraction efficiency. edpsciences.org A popular and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which involves an initial extraction with an organic solvent like acetonitrile, followed by partitioning with salts (e.g., magnesium sulfate (B86663), sodium chloride). mdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like Primary Secondary Amine (PSA) to remove organic acids and other interferences. nih.gov
Water: For water samples, Solid-Phase Extraction (SPE) is the most widely used technique. usgs.govanalis.com.my Water is passed through a cartridge containing a solid sorbent (e.g., C18, a styrene-divinylbenzene polymer) that retains the analyte. analis.com.my Interfering salts and polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning it up simultaneously. usgs.gov
Biological Matrices (Plant and Animal Tissues):
Plant Tissues: Extracting herbicides from plant matter requires homogenization of the tissue. nih.govnih.gov Acidified QuEChERS methods are often employed, where the sample is extracted with acetonitrile and the pH is adjusted to ensure the stability and efficient extraction of the acidic imidazolinone compounds. austinpublishinggroup.com The d-SPE cleanup step is crucial for removing complex matrix components like pigments (e.g., chlorophyll) and lipids, often using a combination of sorbents such as PSA, C18, and sometimes graphitized carbon black (GCB). austinpublishinggroup.com
Animal Products (e.g., milk, meat, eggs): A modified QuEChERS protocol is typically used for livestock products. mdpi.com The sample is often first homogenized and then subjected to extraction with acetonitrile after pH adjustment. mdpi.comdntb.gov.ua A d-SPE cleanup with magnesium sulfate and C18 is effective at removing fats and other interferences, which are abundant in these matrices. mdpi.com
Table 2: Summary of Sample Preparation Strategies for Imidazolinone Herbicides
| Matrix | Preparation Method | Extraction Solvent/Solution | Cleanup Sorbent(s) | Key Considerations | Reference(s) |
| Soil | QuEChERS / Sonication | Acetonitrile / 0.1 M KCl or 0.5 M Ammonium Acetate | PSA, C18, MgSO₄ | pH adjustment is critical for extraction efficiency. | nih.govmdpi.comedpsciences.org |
| Water | Solid-Phase Extraction (SPE) | Not applicable (analyte is retained from water) | C18, Styrene-divinylbenzene | Elution with a small volume of organic solvent concentrates the analyte. | usgs.govanalis.com.my |
| Plant Tissue | Acidified QuEChERS | Acetonitrile | PSA, C18, GCB, MgSO₄ | Removal of pigments and waxes is essential. | nih.govaustinpublishinggroup.com |
| Livestock Products | Modified QuEChERS | Acetonitrile / 6N HCl | C18, MgSO₄ | Efficient removal of fats and proteins is the primary challenge. | mdpi.comdntb.gov.ua |
Method Validation and Quality Assurance in Analytical Research
To ensure that analytical results are reliable, accurate, and reproducible, the method used must be thoroughly validated. researchgate.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose. analis.com.my Quality Assurance (QA) comprises the ongoing activities that ensure the data produced continues to meet pre-defined quality standards. nih.govusgs.gov
Method Validation Parameters: The performance of an analytical method is assessed through several key parameters, with acceptance criteria often defined by regulatory guidelines such as the EU's SANTE/11813/2017. austinpublishinggroup.comresearchgate.net
Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte from other components in the sample matrix. This is typically demonstrated by the absence of interfering peaks in blank samples at the analyte's retention time. austinpublishinggroup.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by a calibration curve and expressed by the coefficient of determination (R²), which should ideally be >0.99. mdpi.com
Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by analyzing samples spiked with a known amount of the analyte. For pesticide residue analysis, typical acceptable recovery rates are within 70-120%. mdpi.comaustinpublishinggroup.com
Precision (RSD%): The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be ≤20%. nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govanalis.com.my
Matrix Effect: The alteration of the analytical signal of the analyte due to co-eluting components from the sample matrix. It is assessed by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. mdpi.com
Quality Assurance (QA) Procedures: A robust QA program is essential for maintaining the integrity of analytical data over time. nih.gov Key QA practices include:
Routine Analysis of Blanks: Method blanks (reagents without sample) are analyzed to check for contamination introduced during the sample preparation or analysis process. usgs.goveurl-pesticides.eu
Use of Spiked Samples: A spiked sample (a blank sample fortified with a known amount of the analyte) is included with each batch of samples to monitor the method's ongoing accuracy (recovery). eurl-pesticides.eu
Replicate Analysis: Analyzing replicate portions of the same sample provides a measure of the method's ongoing precision. eurl-pesticides.eu
Calibration Checks: The instrument's calibration is verified regularly using standard solutions to ensure its response remains stable.
Use of Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the accuracy of the method.
Table 3: Typical Method Validation Acceptance Criteria for Pesticide Residue Analysis
| Parameter | Common Acceptance Criterion | Purpose | Reference(s) |
| Linearity (R²) | ≥ 0.99 | Ensures a proportional response across a concentration range. | mdpi.comaustinpublishinggroup.com |
| Accuracy (Recovery) | 70% – 120% | Measures how close the result is to the true value. | austinpublishinggroup.comresearchgate.netresearchgate.net |
| Precision (RSD) | ≤ 20% | Measures the repeatability of the results. | nih.govresearchgate.netresearchgate.net |
| Selectivity | No significant interference at analyte retention time | Confirms the method is measuring only the target analyte. | austinpublishinggroup.com |
| LOQ | Must be fit for purpose (e.g., below regulatory limits) | Defines the lower limit for reliable quantification. | nih.govanalis.com.myresearchgate.net |
Ecological Interactions and Environmental Behavior Beyond Agronomic Application
Impact on Soil Microbial Communities and Biogeochemical Cycling
There is currently no available scientific literature that specifically investigates the impact of 4-Desmethyl-4-ethyl Imazethapyr (B50286) on soil microbial communities or biogeochemical cycling. The following information pertains to the parent compound, imazethapyr.
The influence of the herbicide imazethapyr on soil microbial communities has been a subject of various studies, with findings indicating that its effects can be transient and dependent on factors such as application rate and soil type. Some research suggests that imazethapyr application can lead to short-term changes in the soil microbial biomass. For instance, a study observed a decrease in soil microbial biomass C (MBC) after the application of imazethapyr, while microbial biomass N (MBN) was not significantly affected researchgate.net. Conversely, other field experiments have reported an increase in the populations of soil bacteria, fungi, and actinomycetes following the application of an imazethapyr formulation peerj.com.
Fate and Distribution in Aquatic Ecosystems: Water, Sediment, and Biota Interactions
Specific data on the fate and distribution of 4-Desmethyl-4-ethyl Imazethapyr in aquatic ecosystems, including its interactions with water, sediment, and biota, are not available in the current scientific literature. The information below is for the parent compound, imazethapyr.
Imazethapyr is characterized by its high water solubility and low adsorption coefficient in soil, which makes it prone to leaching and runoff into surface and groundwater epa.govresearchgate.net. Its persistence in aquatic environments can be variable, with reported half-lives ranging widely depending on environmental conditions nih.gov. The primary degradation pathway for imazethapyr in water appears to be aqueous photolysis, with half-lives reported to be between 46 and 96 hours under certain conditions epa.gov. Hydrolysis of imazethapyr is considered to be a negligible degradation process researchgate.net.
The presence of natural organic matter in water can decrease the rate of photodegradation by acting as a light screen researchgate.netnih.gov. In terms of sediment interactions, the mobility of imazethapyr suggests that it is less likely to strongly adsorb to sediments, although this can be influenced by the specific properties of the sediment. Studies on the bioaccumulation of imazethapyr in fish have indicated that it does not accumulate significantly in aquatic organisms epa.gov.
Non-Target Organism Response and Ecotoxicological Implications (excluding human and direct animal toxicity)
There are no specific ecotoxicological studies available for this compound concerning its effects on non-target organisms. The following discussion focuses on the known ecotoxicological implications of imazethapyr.
Imazethapyr, as an herbicide, is designed to be toxic to certain plants. Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants nih.gov. This mechanism can also affect non-target plants.
Studies on non-target aquatic organisms have shown that imazethapyr-based formulations can have toxic effects. For example, research on amphibians has demonstrated that exposure to an imazethapyr formulation can lead to mortality, as well as sublethal effects such as behavioral changes, developmental abnormalities, and genotoxicity in tadpoles conicet.gov.arnih.gov. These findings suggest that imazethapyr formulations may pose an environmental risk to aquatic vertebrates researchgate.net.
The impact on soil microorganisms, as discussed in section 7.1, is another important ecotoxicological consideration. While some studies show transient effects, the potential for alterations in microbial community structure and function exists researchgate.netfao.org.
Environmental Monitoring Programs and Regulatory Science Perspectives
There are no known environmental monitoring programs or specific regulatory science perspectives that target this compound. The information below pertains to the parent compound, imazethapyr.
Environmental monitoring for imazethapyr is conducted in various regions due to its potential for water contamination via runoff and leaching epa.govchesci.com. Analytical methods, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection, have been developed to determine the presence of imazethapyr residues in soil and water samples nih.govchesci.com.
From a regulatory science perspective, imazethapyr is a registered herbicide in many countries for use on a variety of crops fao.org. However, its environmental properties, such as persistence and mobility, have led to regulatory scrutiny. For instance, the U.S. Environmental Protection Agency (EPA) has noted the high potential for imazethapyr to reach surface water via runoff and has recommended vegetative buffer strips to mitigate this epa.gov. The European Union has not approved imazethapyr for use nih.gov. The potential for carryover and damage to subsequent sensitive crops is also a significant consideration in its agricultural use epa.gov.
Data Tables
Table 1: Physicochemical Properties of Imazethapyr
| Property | Value | Source |
| Molecular Formula | C15H19N3O3 | nih.gov |
| Molecular Weight | 289.33 g/mol | nih.gov |
| Water Solubility | 1400 mg/L | epa.gov |
| log Kow (pH 7) | 1.49 | nih.gov |
| pKa1 | 2.1 | nih.gov |
| pKa2 | 3.9 | nih.gov |
Disclaimer: This data is for the parent compound imazethapyr, as no specific data is available for this compound.
Table 2: Ecotoxicity of Imazethapyr-based Formulation on Hypsiboas pulchellus Tadpoles
| Endpoint | Value | Exposure Duration | Source |
| LC50 (Gosner Stage 25) | 1.49 mg/L | 96 hours | nih.gov |
| LC50 (Gosner Stage 36) | 1.55 mg/L | 96 hours | nih.gov |
Disclaimer: This data is for an imazethapyr-based commercial formulation and not the pure active ingredient. No specific ecotoxicity data is available for this compound.
Future Research Directions and Translational Applications
Comprehensive Elucidation of Metabolic Pathways for 4-Desmethyl-4-ethyl Imazethapyr (B50286)
A thorough understanding of how 4-Desmethyl-4-ethyl Imazethapyr is formed and degraded is fundamental. While the metabolism of the parent compound, imazethapyr, has been studied, the specific pathways leading to and from this particular metabolite require more detailed investigation.
Future research will likely focus on:
Identifying Key Enzymes: Pinpointing the specific enzymes in plants, soil microorganisms, and animals that are responsible for the desmethylation and ethylation or other transformations of imazethapyr and its derivatives.
Characterizing Intermediate Metabolites: Identifying and quantifying the transient chemical species that are formed during the metabolic breakdown of imazethapyr to and from this compound.
Influence of Environmental Factors: Investigating how soil type, pH, temperature, and microbial populations affect the rate and pathway of metabolism. For instance, the degradation of imidazolinones is enhanced in moist soils with high organic matter, aerobic conditions, and a pH above 6. nufarm.com
A study on the metabolism of imazethapyr in corn revealed that the primary metabolic pathway is the oxidative hydroxylation at the alpha-carbon of the ethyl group on the pyridine (B92270) ring, forming alpha-(hydroxyethyl)imazethapyr, which is then further glucosidated. epa.gov Another study in rats showed that imazethapyr is largely excreted unchanged, with a small fraction (approximately 2%) being metabolized to its 1-hydroxyethyl derivative. nih.gov Understanding these pathways is crucial for predicting the persistence and potential effects of metabolites.
Development of Predictive Models for Environmental Fate and Transport of Imazethapyr Metabolites
Predictive modeling is an essential tool for assessing the environmental risk of herbicides and their metabolites. By simulating their behavior in various environmental compartments, scientists can anticipate potential contamination issues and inform regulatory decisions.
Key areas for development include:
Integrating Metabolic Data: Incorporating the detailed metabolic pathway information for this compound and other metabolites into existing environmental fate models.
Modeling Transport in Soil and Water: Developing more accurate models to predict the leaching, runoff, and sorption of these metabolites in different soil types and aquatic systems. epa.govresearchgate.net The mobility of imidazolinones is a significant factor in their potential to contaminate ground and surface water. epa.gov
Considering Abiotic Degradation: Including data on photodegradation and hydrolysis in predictive models. Studies have shown that aqueous photolysis is a significant degradation pathway for imazethapyr. epa.govnih.gov
Table 1: Factors Influencing the Environmental Fate of Imazethapyr and its Metabolites
| Factor | Influence on Degradation and Transport |
| Soil Properties | High clay and organic matter content can increase sorption and persistence. awsjournal.org |
| Soil pH | Lower pH can enhance sorption and persistence of imidazolinones. awsjournal.orgmdpi.com |
| Microbial Activity | Microbial degradation is a primary dissipation mechanism. tandfonline.comjst.go.jp |
| Sunlight | Photodegradation in water can be a significant degradation pathway. epa.govnih.govresearchgate.net |
| Rainfall/Irrigation | Can lead to leaching and runoff, transporting the compounds to water bodies. epa.govjst.go.jp |
Advancements in Bioremediation and Phytoremediation Technologies for Imidazolinone Contamination
Bioremediation and phytoremediation offer environmentally friendly and cost-effective solutions for cleaning up soils and water contaminated with herbicides. awsjournal.orgdntb.gov.uascielo.brmdpi.com
Future advancements are expected in:
Microbial Remediation: Identifying and engineering microorganisms with enhanced capabilities to degrade imidazolinone herbicides and their metabolites. researchgate.netnih.gov The use of microbial consortia and advanced techniques like nano-bioremediation holds promise for more efficient cleanup. nih.govtudelft.nl
Phytoremediation: Selecting and breeding plants that can effectively take up and metabolize or stimulate the degradation of imidazolinones in the soil (phytostimulation). tandfonline.comnih.gov Studies have shown that certain leguminous plants can significantly enhance the biodegradation of imazethapyr in soil. nih.gov
Hybrid Technologies: Combining different bioremediation approaches, such as using microbial inoculants in conjunction with phytoremediation, to create more robust and effective cleanup systems. frontiersin.org
Table 2: Plant Species with Potential for Phytoremediation of Imidazolinone Herbicides
| Plant Species | Tolerance/Effectiveness | Reference |
| Canavalia ensiformis (Jack bean) | High capacity to promote microbial degradation. | mdpi.comnih.gov |
| Glycine max (Soybean) | Promotes microbial degradation. | mdpi.comnih.gov |
| Vicia sativa (Vetch) | Tolerant to imazethapyr + imazapic. | awsjournal.org |
| Lotus corniculatus + Trifolium repens | Consortium showed great capacity for promoting biodegradation. | nih.gov |
Sustainable Weed Management Strategies Informed by Metabolite Knowledge
A deeper understanding of metabolite behavior can lead to more sustainable weed management practices that minimize environmental impact while maintaining crop yields. mdpi.com
Strategies include:
Crop Rotation Planning: Using knowledge of metabolite persistence to select appropriate rotational crops that are not susceptible to carryover injury. mdpi.comjst.go.jp
Integrated Weed Management (IWM): Combining chemical control with non-chemical methods like cover cropping, tillage, and the use of allelopathic plants to reduce reliance on herbicides. mdpi.comusda.gov
Precision Application: Utilizing technologies that allow for more targeted herbicide application, reducing the total amount of chemical entering the environment.
The persistence of imidazolinone herbicides and their metabolites is a significant concern for crop rotation, as sensitive crops can be damaged by residues remaining in the soil. mdpi.comjst.go.jp
Design and Evaluation of Next-Generation Imidazolinone Derivatives with Improved Environmental Profiles
The knowledge gained from studying existing imidazolinone herbicides and their metabolites can guide the development of new, more environmentally benign alternatives. nih.gov
Future design efforts will likely focus on:
Enhanced Biodegradability: Creating molecules that are more readily broken down by microorganisms in the soil, reducing their persistence.
Reduced Mobility: Designing compounds with a lower potential to leach into groundwater or move into surface water via runoff.
The development of herbicide-tolerant crops has been a significant advancement, allowing for the use of broad-spectrum herbicides with greater crop safety. usda.govnih.gov Future research will continue to refine these technologies, including the development of new imidazolinone-tolerant crops with improved characteristics. nih.gov
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 4-Desmethyl-4-ethyl Imazethapyr?
Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, followed by purification via column chromatography. Characterization employs spectroscopic techniques:
- FTIR to identify functional groups (e.g., carboxylic acid or imidazolinone rings) .
- UV-Vis spectroscopy for electronic transition analysis, particularly at wavelengths like 1800 nm for structural insights .
- X-ray diffraction (XRD) to determine crystallinity and molecular packing .
- HPLC/GC for purity assessment, leveraging analytical standards like PESTANAL® for calibration .
Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?
- High-Performance Liquid Chromatography (HPLC) with UV detection is preferred for its sensitivity and compatibility with polar compounds .
- Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, though derivatization may be required .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity for trace-level detection in complex samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact .
- Follow institutional Chemical Hygiene Plans , including emergency procedures for spills or exposure .
- Conduct a 100%-score safety exam before experimental work, as mandated for advanced labs .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying this compound’s herbicidal efficacy?
A full factorial design evaluates interactions between variables (e.g., pH, temperature, concentration). For example:
- Independent variables : Soil type, application rate, environmental conditions.
- Dependent variables : Weed mortality, residual activity.
- Statistical tools like ANOVA identify significant factors, reducing trial iterations .
- Include control groups to isolate compound-specific effects, as seen in quasi-experimental designs .
Q. What computational approaches resolve mechanistic uncertainties in this compound’s mode of action?
Q. How should researchers address contradictory data on this compound’s environmental persistence?
- Conduct meta-analyses to reconcile disparities in half-life measurements across studies .
- Validate methodologies via inter-laboratory comparisons , ensuring standardized protocols (e.g., OECD guidelines) .
- Use sensitivity analysis to identify variables (e.g., soil organic matter) causing variability in degradation rates .
Q. What strategies ensure reproducibility in studies involving this compound?
- Detailed documentation : Report synthesis steps, instrument settings, and raw data (e.g., XRD patterns) in appendices .
- Reagent standardization : Use certified reference materials (CRMs) for calibration .
- Open-access data repositories enhance transparency, allowing independent verification .
Methodological Frameworks
- Theoretical grounding : Align research questions with ontological assumptions (e.g., compound behavior as a dynamic system) and epistemological goals (e.g., mechanistic clarity) .
- Ethical compliance : Adhere to scientific ethics codes when publishing data, including conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
